molecular formula C15H15ClN2O3 B3010761 Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate CAS No. 1356353-33-7

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate

Cat. No. B3010761
CAS RN: 1356353-33-7
M. Wt: 306.75
InChI Key: HSDAMCLWORVRJO-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a chemical compound that is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate.

Synthesis Analysis

The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the trifluoromethylation of aryl iodides using an economical system consisting of methyl chlorodifluoroacetate (MCDFA), KF, and CuI . This suggests that similar methodologies could potentially be applied to the synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate, with adaptations to incorporate the 4-methoxybenzylamino group.

Molecular Structure Analysis

The molecular structure of compounds in the same family as Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate can be determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques would be essential in confirming the structure of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate once synthesized.

Chemical Reactions Analysis

The chemical behavior of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate would likely involve reactions typical of nicotinate esters and chlorinated aromatics. For instance, the presence of the methoxy group could influence the reactivity through electronic effects, potentially affecting nucleophilic substitution reactions . Understanding the reactivity of similar compounds can provide a basis for predicting the reactions that Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate might undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate are not provided in the papers, related compounds can offer insights. For example, the solubility, melting point, and stability of the compound could be inferred from the properties of similar nicotinate esters and chlorinated compounds . Additionally, the presence of the 4-methoxybenzylamino group could affect the compound's polarity and hydrogen bonding capability, influencing its solubility and interaction with biological targets.

Scientific Research Applications

Antibacterial Activity

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate and its derivatives have been explored for their potential antibacterial properties. For instance, zinc complexes of related Schiff bases, which include similar structural elements, have demonstrated antibacterial effectiveness against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Metabolite Synthesis and Detection

The synthesis of metabolites related to Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate has been achieved, with applications in detecting these metabolites in biological samples like human urine (Maurich, De Amici, & De Micheli, 1994).

Crystallography and Molecular Structure

Studies on the crystal structures and electronic properties of compounds closely related to Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate have been conducted. These investigations provide insights into the molecular conformations and polarized electronic structures of such compounds (Cobo, Glidewell, Low, & Orozco, 2008).

Enzyme Inhibition

Compounds derived from Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate have been synthesized and tested for their ability to inhibit enzymes such as lipase and α-glucosidase. This research contributes to the understanding of potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Diuretic Properties

Derivatives of compounds similar to Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate have been studied for their diuretic properties, showing both diuretic and antidiuretic effects. This research is crucial for the development of new diuretic substances (Kravchenko, 2018).

Antimicrobial and Antitumor Activities

Investigations into the antimicrobial and antitumor activities of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate derivatives have been carried out. These studies explore the potential for these compounds in treating various infections and cancers (Xia et al., 2011).

Synthesis Methods and Applications

Research into the synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate and related compounds has been conducted, focusing on developing safe and economical methods. This is essential for the large-scale production of such compounds, particularly in pharmaceutical contexts (Mulder et al., 2013).

Safety and Hazards

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental inhalation or ingestion, immediate medical attention is required . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

methyl 6-chloro-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)9-17-14-12(15(19)21-2)7-8-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDAMCLWORVRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate

Synthesis routes and methods

Procedure details

A mixture of methyl 2,6-dichloropyridine-3-carboxylate (2.06 g), sodium hydrogen carbonate (1.26 g), 4-methoxybenzylamine (1.50 ml), copper(I) iodide (190 mg) and N,N-dimethylformamide (20 ml) was heated to 80° C., and the mixture was stirred for 1 hr and 30 min. The reaction mixture was concentrated under reduced pressure, the obtained residue was diluted with ethyl acetate (150 ml), and the insoluble solid was removed by filtration. To the filtrate was 28% aqueous ammonia (5 ml), and the mixture was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained yellow oil residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.58 g).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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